molecular formula C5H5N3 B1314481 1-methyl-1H-pyrazole-5-carbonitrile CAS No. 66121-72-0

1-methyl-1H-pyrazole-5-carbonitrile

Cat. No. B1314481
CAS RN: 66121-72-0
M. Wt: 107.11 g/mol
InChI Key: WMZMVWZFGUVSTA-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-5-carbonitrile is a chemical compound with the molecular formula C5H5N3. It has a molecular weight of 107.11 . It is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for 1-Methyl-1H-pyrazole-5-carbonitrile is 1S/C5H5N3/c1-8-5(4-6)2-3-7-8/h2-3H,1H3 . This indicates that the compound consists of a pyrazole ring with a methyl group and a carbonitrile group attached to it.


Chemical Reactions Analysis

The specific chemical reactions involving 1-Methyl-1H-pyrazole-5-carbonitrile are not clearly mentioned in the available literature .


Physical And Chemical Properties Analysis

1-Methyl-1H-pyrazole-5-carbonitrile is a solid or liquid at room temperature . It has a predicted density of 1.12±0.1 g/cm3 . The melting point is reported to be between 23-26 °C .

Scientific Research Applications

Application in Prostate Cancer Research

  • Summary of the Application: “1-methyl-1H-pyrazole-5-carboxamide” derivatives, which can be synthesized from “1-methyl-1H-pyrazole-5-carbonitrile”, have been evaluated for their inhibitory activities against both expressions of Prostate-Specific Antigen (PSA) and growth of Prostate Cancer (PCa) cell lines .
  • Results or Outcomes: The results or outcomes, including any quantitative data or statistical analyses, were not provided in the sources I found .
  • Chemical Synthesis: “1-methyl-1H-pyrazole-5-carbonitrile” is often used as a building block in the synthesis of various chemical compounds . It’s commonly used in the field of organic chemistry for the synthesis of pyrazole derivatives .

Chemical Synthesis

  • Summary of the Application: “1-methyl-1H-pyrazole-5-carbonitrile” is often used as a building block in the synthesis of various chemical compounds . It’s commonly used in the field of organic chemistry for the synthesis of pyrazole derivatives .
  • Results or Outcomes: The results or outcomes, including any quantitative data or statistical analyses, were not provided in the sources I found .

Herbicide Synthesis

  • Summary of the Application: There’s some research indicating that pyrazole derivatives, which can be synthesized from “1-methyl-1H-pyrazole-5-carbonitrile”, might be used in the development of new herbicides .
  • Methods of Application or Experimental Procedures: The exact methods and results were not detailed in the sources I found .
  • Results or Outcomes: The results or outcomes, including any quantitative data or statistical analyses, were not provided in the sources I found .

Safety And Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic if swallowed . The hazard statements H301, H302, and H320 are associated with it, indicating toxicity if swallowed, harmful if swallowed, and causes eye irritation, respectively . The precautionary statements P301+P310 suggest that if swallowed, one should immediately call a poison center or doctor .

properties

IUPAC Name

2-methylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-8-5(4-6)2-3-7-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZMVWZFGUVSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10541494
Record name 1-Methyl-1H-pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-pyrazole-5-carbonitrile

CAS RN

66121-72-0
Record name 1-Methyl-1H-pyrazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66121-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-pyrazole-5-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
IV Taydakov - ACS Chemical Health & Safety, 2020 - ACS Publications
… At the same temperature aluminum complexes obtained from 1-methyl-1H-pyrazole-5-carbonitrile and 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile and alane (precursors of amines 2 and 9…
Number of citations: 7 pubs.acs.org
A Akin, MT Barrila, TA Brandt… - … Process Research & …, 2017 - ACS Publications
… The solid was collected via filtration and dried in a vacuum oven to afford 4-iodo-1-methyl-1H-pyrazole-5-carbonitrile as a colorless solid (196 g, 95% yield). Steps 1 and 2 were …
Number of citations: 17 pubs.acs.org
TW Johnson, PF Richardson, S Bailey… - Journal of medicinal …, 2014 - ACS Publications
Although crizotinib demonstrates robust efficacy in anaplastic lymphoma kinase (ALK)-positive non-small-cell lung carcinoma patients, progression during treatment eventually develops…
Number of citations: 502 pubs.acs.org
TL Collier, MD Normandin, NA Stephenson… - Nature …, 2017 - nature.com
… The white suspension was concentrated to give 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride 22 (1 g, 97%) as a white solid, which was used without further …
Number of citations: 57 www.nature.com
OA Tomashenko, AE Rudenko, VV Sokolov… - 2010 - Wiley Online Library
… 1-(1-Methyl-1H-pyrazol-5-yl)cyclopentylamine Dihydrochloride (2y): From 1-methyl-1H-pyrazole-5-carbonitrile17 (1y) (1.07 g, 10 mmol) the product 2y was obtained as a colorless solid (…

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